molecular formula C7H15Cl2N3 B3015980 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1909314-05-1

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B3015980
CAS No.: 1909314-05-1
M. Wt: 212.12
InChI Key: JOYUSIBKSXNDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2. It is known for its unique structure, which includes an imidazole ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-ethylimidazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves continuous monitoring of reaction parameters and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)ethan-1-amine: Shares a similar imidazole structure but differs in the position of the ethyl group.

    1-(1H-imidazol-2-yl)ethanone: Contains a ketone group instead of an amine group.

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-ethylimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6(2)8;;/h4-6H,3,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYUSIBKSXNDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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